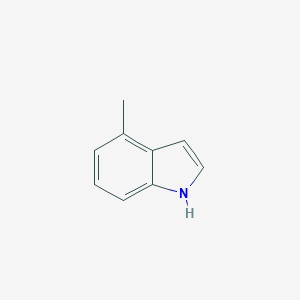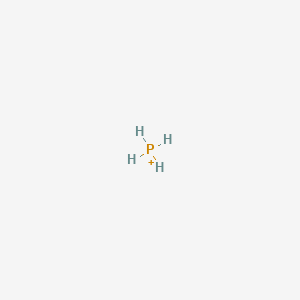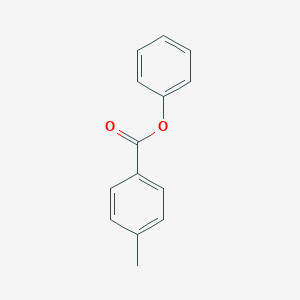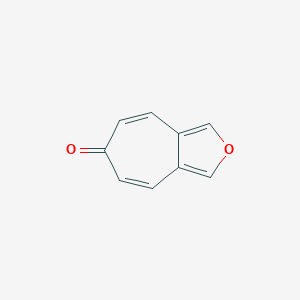
(2,3-d)-Furocycloheptatrienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-d)-Furocycloheptatrienone, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is commonly found in various plants, such as citrus fruits, figs, and parsley. Furocoumarin has been studied for its various biological and pharmacological properties, making it a significant compound in scientific research.
Wirkmechanismus
The exact mechanism of action of (2,3-d)-Furocycloheptatrienone is not fully understood. However, it is believed to exert its biological and pharmacological effects through various mechanisms, such as inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors.
Biochemische Und Physiologische Effekte
Furocoumarin has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. Furocoumarin has also been found to exhibit anti-inflammatory properties, which help in reducing inflammation and pain. Additionally, (2,3-d)-Furocycloheptatrienone has been shown to possess antimicrobial properties, which help in preventing the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Furocoumarin has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a wide range of biological and pharmacological properties. However, there are also some limitations associated with the use of (2,3-d)-Furocycloheptatrienone in laboratory experiments. For instance, its solubility in water is limited, which can hinder its use in aqueous solutions. Additionally, (2,3-d)-Furocycloheptatrienone can be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of (2,3-d)-Furocycloheptatrienone. One potential area of research is the development of new synthetic methods for the production of (2,3-d)-Furocycloheptatrienone derivatives with improved biological and pharmacological properties. Another potential area of research is the investigation of the mechanisms of action of (2,3-d)-Furocycloheptatrienone and its derivatives. Additionally, the potential use of (2,3-d)-Furocycloheptatrienone and its derivatives in the treatment of various diseases, such as cancer and diabetes, is an area of ongoing research.
Synthesemethoden
Furocoumarin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (2,3-d)-Furocycloheptatrienone involves the reaction of a coumarin derivative with furan in the presence of a catalyst. The extraction of (2,3-d)-Furocycloheptatrienone from natural sources involves the isolation of the compound from the plant material using various extraction techniques, such as steam distillation and solvent extraction.
Wissenschaftliche Forschungsanwendungen
Furocoumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. Furocoumarin has also been studied for its potential use in the treatment of various diseases, such as cancer, hypertension, and diabetes.
Eigenschaften
CAS-Nummer |
18895-06-2 |
|---|---|
Produktname |
(2,3-d)-Furocycloheptatrienone |
Molekularformel |
C9H6O2 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
cyclohepta[c]furan-6-one |
InChI |
InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H |
InChI-Schlüssel |
UDTGOPLYKGNTOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC=C2C=CC1=O |
Kanonische SMILES |
C1=CC2=COC=C2C=CC1=O |
Andere CAS-Nummern |
18895-06-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
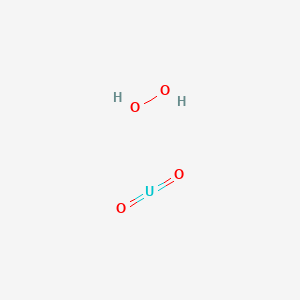
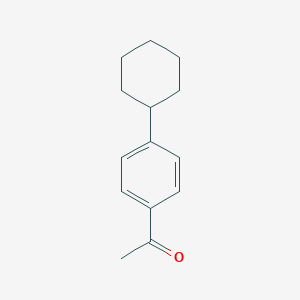
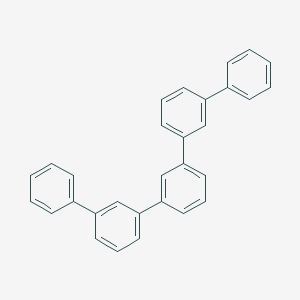

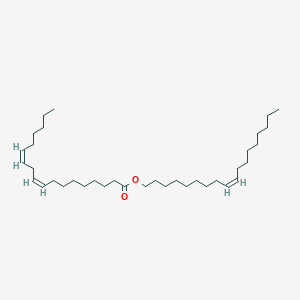
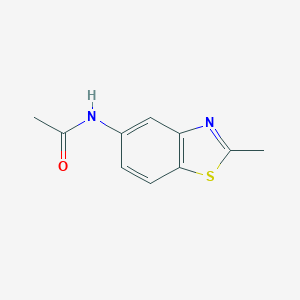


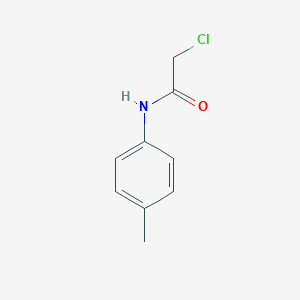
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
